2-{4-[2-(THIOPHEN-3-YL)ACETAMIDO]PHENYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE
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Overview
Description
2-{4-[2-(THIOPHEN-3-YL)ACETAMIDO]PHENYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE is a synthetic organic compound that features a trifluoroethyl group, a thiophene ring, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
2-{4-[2-(THIOPHEN-3-YL)ACETAMIDO]PHENYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(THIOPHEN-3-YL)ACETAMIDO]PHENYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the intermediate:
Coupling with thiophene: The thiophene ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling.
Acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and thiophene rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
Mechanism of Action
The mechanism of action of 2-{4-[2-(THIOPHEN-3-YL)ACETAMIDO]PHENYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group could enhance binding affinity due to its electron-withdrawing properties, while the thiophene ring might contribute to hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of thiophene.
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(pyridin-3-yl)acetamide: Contains a pyridine ring instead of thiophene.
Uniqueness
The presence of the thiophene ring in 2-{4-[2-(THIOPHEN-3-YL)ACETAMIDO]PHENYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE might confer unique electronic properties and reactivity compared to its analogs with furan or pyridine rings. This could result in different biological activities or chemical behavior.
Properties
IUPAC Name |
2-[4-[(2-thiophen-3-ylacetyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c17-16(18,19)10-20-14(22)7-11-1-3-13(4-2-11)21-15(23)8-12-5-6-24-9-12/h1-6,9H,7-8,10H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHSTVNALAFZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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